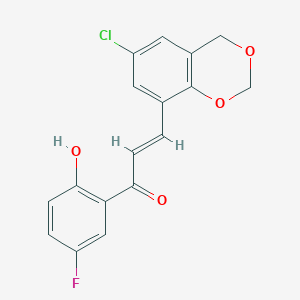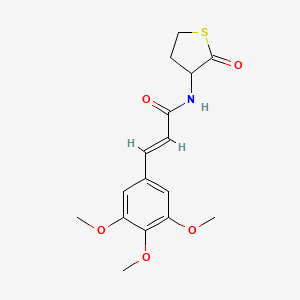
3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one is a synthetic organic compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one is not fully understood. However, it is thought to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor kappa B (NF-κB) signaling pathway. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one in lab experiments is its potential to inhibit inflammation and cancer development. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for research on 3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways it targets. Another direction is to explore its potential as a drug candidate for the treatment of inflammatory and cancerous diseases. Additionally, its potential for use in combination therapies with other drugs should be investigated.
Méthodes De Synthèse
The synthesis of 3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one involves the reaction of 6-chloro-4H-1,3-benzodioxin-8-ol and 5-fluoro-2-hydroxybenzaldehyde in the presence of a base and a catalyst. The resulting compound is then subjected to a Claisen-Schmidt condensation reaction with propenone to yield the final product.
Applications De Recherche Scientifique
The compound 3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
(E)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO4/c18-12-5-10(17-11(6-12)8-22-9-23-17)1-3-15(20)14-7-13(19)2-4-16(14)21/h1-7,21H,8-9H2/b3-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIURPIWMOVRWBZ-HNQUOIGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C=CC(=O)C3=C(C=CC(=C3)F)O)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Cl)/C=C/C(=O)C3=C(C=CC(=C3)F)O)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5312231.png)
![2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5312242.png)
![N-(2-phenylethyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312247.png)
![1-[(isopropylthio)acetyl]-N-(3-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5312251.png)
![5-[(2,2-diethylcyclopropyl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5312257.png)
![N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5312262.png)
![ethyl 1-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate](/img/structure/B5312266.png)
![3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5312268.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B5312289.png)

![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5312312.png)
![(4aS*,8aR*)-6-pyrimidin-2-yl-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5312315.png)
